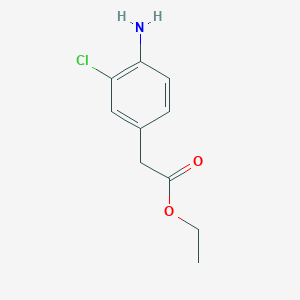

(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester

描述

(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester is a synthetic organic compound featuring a phenyl ring substituted with an amino (-NH₂) group at the 4-position and a chloro (-Cl) group at the 3-position. The acetic acid moiety is esterified with ethanol, forming an ethyl ester. This structure combines aromatic, polar (amino), and lipophilic (chloro) groups, making it a versatile intermediate in pharmaceuticals and agrochemicals.

Esterification: Reacting (4-nitro-3-chloro-phenyl)-acetic acid with ethanol under acidic conditions.

Reduction: Reducing the nitro group to an amino group using reagents like iron powder and acetic acid .

属性

IUPAC Name |

ethyl 2-(4-amino-3-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGYQADUGSHIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitro Group Reduction Method

Two-Step Reduction and Hydrolysis

The most widely documented synthesis begins with ethyl 3-chloro-4-nitrophenylacetate (CAS 5438-70-0). In the first stage, the nitro group is reduced to an amine using stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux for 3 hours. The reaction mixture is then cooled and treated with sodium hydroxide in chloroform at 0°C for 30 minutes to hydrolyze intermediates, yielding the target compound with a 60% isolated yield.

Key Reaction Conditions:

- Reductant : SnCl₂·2H₂O (2.5 equivalents)

- Solvent : Ethanol (anhydrous)

- Temperature : 78°C (reflux)

- Workup : Alkaline hydrolysis (NaOH, 0°C)

This method, reported by Muro et al. (2008), is favored for its straightforward protocol but requires careful control of hydrolysis conditions to prevent ester saponification.

Diazonium Salt Coupling and Reduction

Microchannel Reactor-Based Synthesis

A patent by CN107739313B describes a continuous flow approach using a multi-temperature-zone microchannel reactor. The process involves:

- Diazotization : 3-Chloroaniline is diazotized with sodium nitrite in hydrochloric acid at −5°C.

- Coupling : The diazonium salt reacts with a phenol derivative in a second temperature zone (15–20°C) to form an azo compound.

- Reduction : Zinc powder or tin powder with formic acid reduces the azo group to an amine, achieving 83% total yield.

Advantages:

Carbodiimide-Mediated Coupling

EDCI/DMAP Activation

A U.S. EPA study outlines a route using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to couple 3-chlorophenylacetic acid with ethyl 4-aminobutyrate. The ester intermediate is hydrolyzed with NaOH in ethanol and alkylated with bromopentane in dimethylformamide (DMF), yielding 75–87% of the final product.

Critical Parameters:

Continuous Flow Synthesis Optimization

化学反应分析

Oxidative Halogenation at the 2-Position

The β-keto ester intermediate derived from this compound undergoes oxidative halogenation at the active methylene group. This reaction is pivotal for introducing halogens (e.g., Br, Cl) into the molecular framework.

Key Data:

Conditions :

-

Solvents like halogenated hydrocarbons (e.g., CH₂Cl₂) or ethers (e.g., THF) are preferred for solubility and reactivity .

-

Diastereomer formation is possible but often unresolved unless chromatographic separation is applied .

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under varied conditions to yield carboxylic acid derivatives, which are intermediates for decarboxylation.

Hydrolysis Methods:

| Method | Reagents/Conditions | Product |

|---|---|---|

| Alkali Hydrolysis | NaOH/H₂O, reflux | Carboxylic acid salt |

| Acid Hydrolysis | HCl/H₂O, RT | Free carboxylic acid |

| Catalytic Hydrogenation | H₂/Pd-C, ethanol | Benzyl ester cleavage |

Example :

-

Decarboxylation : Hydrolysis products (e.g., 4-amino-3-oxo-2-bromobutanoic acid) readily decarboxylate under mild acidic or thermal conditions to form 3-amino-2-oxo-1-halogenopropane derivatives .

Decarboxylation Reactions

Decarboxylation is typically coupled with hydrolysis, eliminating CO₂ to form simplified amine-ketone-halogen structures.

Conditions :

Enolate Generation:

The compound forms enolates when treated with strong bases (e.g., LDA or NaHMDS), enabling nucleophilic reactions.

Example Reaction :

-

Enolate Formation :

Substitution Reactions

The chlorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reagents :

-

Hydroxyl Group Introduction : NaOH/Cu catalyst, elevated temperatures.

-

Alkoxy Substitution : NaOR (R = alkyl) in polar aprotic solvents .

Table 1: Halogenation Agents and Outcomes

| Agent | Halogen | Solvent | Key Advantage |

|---|---|---|---|

| NBS | Br | CH₂Cl₂ | High selectivity |

| CuBr₂ | Br | THF | Cost-effective |

| NCS | Cl | Toluene | Mild conditions |

Table 2: Hydrolysis Pathways

| Pathway | Conditions | Application |

|---|---|---|

| Alkali | Aqueous NaOH | Bulk synthesis |

| Acid | HCl/EtOAc | Lab-scale purity |

| Hydrogenation | H₂/Pd-C | Benzyl ester removal |

Critical Considerations

科学研究应用

Medicinal Chemistry

Anticonvulsant Activity

Recent studies have shown that derivatives of (4-amino-3-chloro-phenyl)-acetic acid ethyl ester exhibit promising anticonvulsant properties. For instance, thiazole-bearing compounds derived from this ester demonstrated strong anticonvulsant action in animal models, comparable to established drugs like sodium valproate. These findings suggest potential applications in treating epilepsy and other seizure disorders .

Cancer Research

The compound has been investigated for its antiproliferative effects against various cancer cell lines. A study reported that derivatives of (4-amino-3-chloro-phenyl)-acetic acid exhibited significant cytotoxicity against HeLa cells, with IC50 values lower than those of standard chemotherapeutic agents such as doxorubicin. This positions the compound as a candidate for further development in anticancer therapies .

Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of:

- Antibiotics : The compound is involved in synthesizing antibiotics by modifying its structure to enhance efficacy and reduce side effects.

- HIV Protease Inhibitors : It is also a precursor for synthesizing α-aminoalcohol derivatives, which are vital intermediates for producing HIV protease inhibitors, crucial in antiretroviral therapy .

Structure-Activity Relationship Studies

The compound's structure allows for extensive modifications that can lead to enhanced biological activity. Structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of derivatives based on this compound. These studies focus on altering functional groups to improve potency and selectivity against specific biological targets.

Data Table: Applications and Findings

作用机制

The mechanism of action of (4-Amino-3-chloro-phenyl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can further interact with cellular targets.

相似化合物的比较

Structural Analogs and Substituent Effects

Key analogs and their structural differences are summarized below:

Key Observations :

- Substituent Position: The target compound’s amino and chloro groups on the phenyl ring differ from analogs like Ethyl 2-(4-chlorophenoxy)acetoacetate, which has a phenoxy group.

- Heterocyclic vs. Aromatic : Pyrimidine-based analogs (e.g., ) exhibit higher molecular complexity and may offer enhanced binding to biological targets due to additional nitrogen atoms.

- Functional Groups: The presence of a ketone in Ethyl 2-(4-chlorophenoxy)acetoacetate increases reactivity, enabling further derivatization (e.g., condensation reactions), whereas the target compound’s amino group allows for diazotization or acylation .

Physicochemical Properties

Comparative data for selected properties:

Note: Properties for the target compound are inferred from structural analogs.

- Lipophilicity: The target compound’s LogP (~1.8–2.5) is higher than 4-Chloroacetoacetic acid ethyl ester due to the aromatic chloro and amino groups, suggesting better membrane permeability .

- Thermal Stability : Pyrimidine-based analogs (e.g., ) exhibit higher boiling points (predicted 526°C) owing to extended conjugation and molecular weight.

生物活性

(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester, also known as Ethyl 4-amino-3-chlorophenylacetate, is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHClNO

- CAS Number : 25814-07-7

Synthesis Methods :

The synthesis typically involves the reaction of 4-amino-3-chlorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions are optimized to maximize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of similar compounds showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, with IC values indicating potent activity. For instance, modifications to its structure have resulted in derivatives that display enhanced cytotoxicity against HeLa and A2780 ovarian cancer cells .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HeLa | 11 |

| Doxorubicin | HeLa | 2.29 |

| Modified Derivative | A2780 | 0.5 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. Its amino and chloro groups contribute to its binding affinity and reactivity, influencing its overall biological effects .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial count at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

A series of derivatives were synthesized based on the core structure of this compound. The modified compounds were tested for their cytotoxic effects on various cancer cell lines. One derivative exhibited an IC value of 0.5 µM against A2780 cells, significantly lower than the standard chemotherapeutic agents .

常见问题

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of (4-Amino-3-chloro-phenyl)-acetic acid ethyl ester?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves refluxing 4-chlorophenol derivatives with ethyl chloroacetate in anhydrous acetone using potassium carbonate (K₂CO₃) as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1). Post-reaction, the mixture is cooled, distilled to remove solvents, and purified via ether extraction and washing with sodium hydroxide and water to remove residual base .

Q. How is the purity and structural identity of this compound validated in laboratory settings?

- Methodological Answer : Structural confirmation relies on mass spectrometry (MS) and elemental analysis, with acceptable deviations ≤0.5% for C, H, N content. Purity is assessed via TLC and HPLC. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions (e.g., amino and chloro groups) and ester functionality .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a key intermediate in synthesizing heterocycles such as chromen-2-ones and quinoline derivatives. For example, it undergoes Claisen condensation or nucleophilic displacement to form 4-chloromethyl-6-methyl-chromen-2-one, a precursor in medicinal chemistry .

Advanced Research Questions

Q. What strategies can enhance the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Anhydrous acetone minimizes hydrolysis of the ester group.

- Base stoichiometry : Excess K₂CO₃ (2.5 eq) ensures complete deprotonation of phenolic intermediates.

- Reaction monitoring : Real-time TLC prevents over-reduction or side-product formation. Post-synthesis, column chromatography (silica gel, gradient elution) improves purity .

Q. How can researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions in NMR/IR data may arise from tautomerism or residual solvents. Solutions include:

- 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals.

- Computational modeling (DFT calculations) to predict spectroscopic profiles and compare with experimental data.

- X-ray crystallography for unambiguous structural confirmation .

Q. What are the critical considerations in designing catalytic systems for reactions involving this compound?

- Methodological Answer : Catalytic efficiency depends on:

- Ligand design : Bulky ligands (e.g., phosphines) prevent undesired coordination at the amino group.

- Solvent compatibility : Polar aprotic solvents (e.g., DMF) enhance catalyst solubility without ester hydrolysis.

- Temperature control : Lower temperatures (0–25°C) mitigate side reactions in palladium-catalyzed cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。